2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a piperazine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Amination: Introduction of the amino group to the pyrazole ring.
Formation of the piperazine ring: This can be synthesized from ethylenediamine and an appropriate dihaloalkane.
Coupling of the pyrazole and piperazine rings: This step involves the formation of the ethanone linkage between the two rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with pyrazole and piperazine rings are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinally, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-(3-amino-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFPTRTNSKTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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